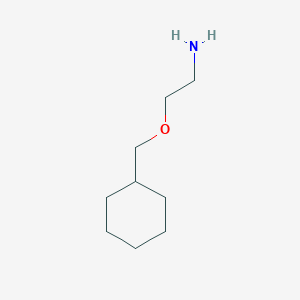

2-(Cyclohexylmethoxy)-1-ethanamine

Description

Contextualization of Alkoxyethanamines in Contemporary Chemical Synthesis

Alkoxyethanamines are bifunctional compounds that contain both an ether and an amine group. This dual functionality makes them valuable intermediates in chemical synthesis. The synthesis of the ether component can often be achieved through methods like the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide. The amine group, a fundamental component in countless biologically active molecules and industrial chemicals, is a primary focus of synthetic methodology development. rsc.org

Contemporary methods for synthesizing alkyl amines are diverse and focus on efficiency and sustainability. rsc.org Key strategies include:

Reductive Amination : This involves the reaction of aldehydes or ketones with ammonia (B1221849), followed by reduction. rsc.orgresearchgate.net

Borrowing Hydrogen (or Hydrogen Auto-Transfer) : This efficient process allows for the synthesis of amines from alcohols and ammonia, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination. rsc.orgresearchgate.net

Hydrogenation of Nitriles : A well-established industrial process for producing aliphatic amines. rsc.org

N-Alkylation of Amines : This classic method uses alkylating agents like alkyl halides to form new carbon-nitrogen bonds, with ongoing research focused on improving selectivity for monoalkylation. rsc.orgacs.org

The presence of both the ether and amine functionalities within the same molecule allows for sequential or orthogonal chemical modifications, providing a route to complex molecular architectures.

Significance of Cyclohexyl-Containing Ether-Amine Scaffolds in Molecular Design

In molecular design, a scaffold refers to the core structure of a molecule to which various functional groups can be attached. rsc.org The 2-(cyclohexylmethoxy)-1-ethanamine structure represents a scaffold combining a bulky, lipophilic cyclohexyl group with a more flexible and polar ether-amine chain. This combination of features is significant in the rational design of new molecules, particularly in medicinal chemistry.

The key attributes of this scaffold include:

Three-Dimensionality : The non-planar, saturated cyclohexyl ring provides a distinct three-dimensional character to the molecule, which can be advantageous for fitting into the binding sites of biological targets like enzymes or receptors. acs.org

Lipophilicity : The cyclohexyl group increases the lipid solubility of the molecule, a property that can influence its ability to cross cell membranes.

Conformational Flexibility : The ether-amine chain provides rotational freedom, allowing the molecule to adopt different conformations.

Functional Handles : The primary amine group serves as a key reactive site for building larger molecules through amide bond formation or other C-N bond-forming reactions. mdpi.com

Recent research has highlighted the use of this compound as a potential inhibitor of histone demethylases and for its potential in treating certain ophthalmic diseases, demonstrating the utility of this specific scaffold in generating biologically active compounds. The strategic combination of a rigid cycloalkane with a flexible linker is a common theme in designing molecules that can interact with specific biological targets. acs.org

Table 2: Comparison of this compound with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 200400-14-2 | C₉H₁₉NO | 157.25 | Cyclohexylmethoxy group on ethanamine. |

| 2-(Cyclopentylmethoxy)ethanamine | Not Provided | C₈H₁₇NO | 143.23 scbt.com | Cyclopentylmethoxy group on ethanamine; smaller cycloalkane ring. scbt.com |

| 2-(1-Cyclohexenyl)ethylamine | 3399-73-3 chemicalbook.com | C₈H₁₅N | 125.21 nih.gov | Cyclohexene ring introduces unsaturation, potentially increasing reactivity. chemicalbook.com |

| N-(Cyclopropylmethyl)-2-methoxyethanamine | 209334-89-4 | C₇H₁₅NO | 129.20 | Combines a methoxy (B1213986) group with a cyclopropylmethyl chain, likely reducing steric hindrance. |

Overview of Fundamental Research Avenues for Novel Alkyl Amine Compounds

The study of novel alkyl amine compounds is a vibrant area of organic chemistry, driven by their importance as intermediates and as final products in various fields. researchgate.net Fundamental research avenues can be broadly categorized into the development of new synthetic methods and the exploration of novel applications.

Synthetic Methodology: A primary research goal is the development of more efficient, selective, and sustainable methods for synthesizing amines. This includes the creation of novel catalysts, such as the bimetallic Co/Sc catalyst reported for combining borrowing hydrogen and reductive amination concepts. researchgate.net Research also focuses on achieving selective mono-N-alkylation, a persistent challenge in amine synthesis, to avoid the formation of over-alkylated byproducts. acs.org The ability to use readily available feedstocks like alcohols and ammonia is a key target for green chemistry initiatives. rsc.orgresearchgate.net

Applications-Driven Research: The discovery of new applications for alkyl amines is another major research driver. Scientists synthesize and screen libraries of novel alkyl amine derivatives to identify compounds with specific functions. Areas of active investigation include:

Medicinal Chemistry : Designing alkyl amines as potential therapeutic agents. For example, novel alkyl amine derivatives have been synthesized and evaluated as potential anticancer agents by targeting specific cellular pathways. nih.govmdpi.com

Materials Science : Utilizing amines as precursors for advanced materials. For instance, 2-(1-Cyclohexenyl)ethylamine has been used in the preparation of thin films and single crystals of perovskite materials for optoelectronic applications. chemicalbook.com

Agrochemicals and Industrial Chemicals : Amines are foundational to the production of dyes, surfactants, polymers, and crop protection agents. rsc.org

The exploration of compounds like this compound fits within this framework, where its unique scaffold is investigated for potential biological activity, serving as a lead structure for further optimization.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylmethoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-6-7-11-8-9-4-2-1-3-5-9/h9H,1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJJPHRJIYGNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohexylmethoxy 1 Ethanamine

Retrosynthetic Analysis of the 2-(Cyclohexylmethoxy)-1-ethanamine Molecular Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov This process helps in planning a viable synthetic route.

Disconnection Strategies for the Ether Linkage

The most logical disconnection in the retrosynthesis of this compound is the ether bond. This C-O bond can be broken to yield two precursor fragments. This approach is central to the well-established Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com The disconnection suggests two potential synthetic routes originating from a cyclohexylmethanol derivative and a 2-aminoethyl component with a suitable leaving group, or vice versa.

Strategies for the Primary Amine Functionality Introduction

The primary amine group is another key functionality to consider in the retrosynthetic analysis. This group can be introduced at various stages of the synthesis. One common strategy is to use a protected amine equivalent, such as a nitrile or an azide, which can be reduced in a later step to the desired primary amine. Alternatively, reductive amination of a corresponding aldehyde or ketone offers a direct route to the amine functionality. youtube.comyoutube.com

Approaches to the Cyclohexyl Moiety Integration

The cyclohexyl group is a fundamental part of the molecule's structure. In a retrosynthetic sense, this moiety can be introduced through a starting material that already contains the cyclohexane (B81311) ring, such as cyclohexanecarboxaldehyde (B41370) or cyclohexylmethanol. youtube.com The synthesis of cyclohexylmethanol itself can be achieved from precursors like chloromethyl cyclohexane through nucleophilic substitution. youtube.com

Forward Synthesis Pathways to this compound

Based on the retrosynthetic analysis, several forward synthesis pathways can be devised to construct this compound.

Reductive Amination Routes from Precursor Aldehydes or Ketones

Reductive amination is a versatile method for forming amines from carbonyl compounds. youtube.comorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of 2-(cyclohexylmethoxy)acetaldehyde (B12087019) with ammonia (B1221849) in the presence of a reducing agent.

A typical procedure would involve the following steps:

Formation of the Imine: The aldehyde reacts with ammonia to form an intermediate imine.

Reduction: The imine is then reduced to the primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. youtube.com

The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the starting aldehyde. youtube.com

Alkylation Approaches for Ether Formation Utilizing Cyclohexylmethanol Derivatives

The Williamson ether synthesis provides a classic and reliable method for forming the ether linkage in this compound. masterorganicchemistry.comorganic-chemistry.org This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com

Two primary variations of this approach exist for the target molecule:

Route A: Cyclohexylmethanol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then reacts with a 2-haloethylamine derivative (e.g., 2-chloroethylamine), where the halogen acts as the leaving group. To avoid side reactions with the amine, it is often necessary to use a protected form of the amine.

Route B: An alternative is to deprotonate 2-aminoethanol and react the resulting alkoxide with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide).

The success of the Williamson ether synthesis is highly dependent on the steric hindrance of the reactants, with primary alkyl halides generally giving the best results. masterorganicchemistry.com

A general procedure for this synthesis is outlined in the table below:

| Step | Reagents and Conditions | Purpose |

| 1 | Cyclohexylmethanol, Sodium Hydride (NaH), Anhydrous THF | Formation of the sodium cyclohexylmethoxide. |

| 2 | 2-Chloroethylamine hydrochloride, Base (e.g., Et3N) | Neutralization of the amine salt and reaction with the alkoxide. |

| 3 | Aqueous workup and extraction | Isolation of the crude product. |

| 4 | Purification (e.g., distillation or chromatography) | To obtain the pure this compound. |

Stoichiometric Considerations for Precursor Reactants

The synthesis of this compound via the Williamson ether synthesis involves the reaction of a cyclohexylmethoxide salt with a suitable 2-haloethylamine derivative, or the reaction of cyclohexylmethyl halide with 2-aminoethanol followed by deprotonation. A common pathway involves the reaction of sodium cyclohexylmethoxide with 2-chloroethylamine.

The stoichiometry of the reactants is a critical parameter that significantly influences the reaction yield and the impurity profile. In a typical Williamson ether synthesis, a slight excess of one of the reactants is often used to ensure the complete conversion of the limiting reagent. For the synthesis of this compound, the alkoxide is generally used in a slight molar excess to drive the reaction to completion.

Below is a table outlining the typical stoichiometric considerations for the precursor reactants in the synthesis of this compound.

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (molar equivalent) | Role |

| Cyclohexylmethanol | C₇H₁₄O | 114.19 | 1.0 | Precursor to the alkoxide |

| Sodium Hydride (NaH) | NaH | 24.00 | 1.0 - 1.2 | Base for deprotonation |

| 2-Chloroethylamine hydrochloride | C₂H₇Cl₂N | 115.99 | 0.9 - 1.0 | Electrophile |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | - | Solvent |

Note: The data in this table is representative of a typical Williamson ether synthesis and may need to be optimized for the specific synthesis of this compound.

The use of a strong base like sodium hydride is crucial for the complete deprotonation of cyclohexylmethanol to form the nucleophilic alkoxide. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (THF) to facilitate the dissolution of the reactants and to favor the S\N2 reaction mechanism. jk-sci.com

Scalability and Process Chemistry Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process chemistry. Key aspects include the choice between batch and continuous flow synthesis, reactor design, and the management of impurities.

Both batch and continuous flow processes have distinct advantages and disadvantages that must be weighed for the production of this compound.

Batch Synthesis: Batch processing is the traditional approach where reactants are loaded into a reactor, and the reaction proceeds for a set amount of time, after which the product is isolated. labmanager.com This method is well-suited for smaller production volumes and for processes that are still under development, as it allows for greater flexibility in adjusting reaction conditions. labmanager.com For the synthesis of this compound, a batch process would involve the sequential addition of reagents to a stirred tank reactor.

Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful tool for the manufacturing of chemicals, offering advantages in terms of safety, efficiency, and consistency. kilolabs.com In a continuous flow setup, reactants are continuously pumped through a reactor, where the reaction occurs. youtube.com This methodology allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purities. labmanager.com The smaller reaction volumes at any given time in a flow reactor also enhance safety, particularly for exothermic reactions. kilolabs.com

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Production Scale | Small to medium | Medium to large |

| Flexibility | High | Lower |

| Heat Transfer | Less efficient | Highly efficient |

| Safety | Higher risk with large volumes | Inherently safer |

| Product Consistency | Can vary between batches | High |

| Footprint | Large | Small |

The choice between batch and continuous flow for the production of this compound would depend on factors such as the projected demand, cost of implementation, and the specific kinetics and thermodynamics of the chosen synthetic route.

The design of the reactor is a critical factor in the successful scale-up of the synthesis of this compound.

For a batch process , a stirred tank reactor (STR) would be the conventional choice. Key design considerations for an STR include:

Material of Construction: The reactor must be made of a material that is inert to the reactants and solvents, such as glass-lined steel or stainless steel.

Agitation: Efficient stirring is essential to ensure proper mixing of the reactants and uniform temperature distribution. The design of the impeller and the stirring speed are important parameters.

Heat Transfer: The Williamson ether synthesis can be exothermic. The reactor must have an efficient heating and cooling system, such as a jacket or internal coils, to maintain the optimal reaction temperature. kilolabs.com

Pressure Rating: The reactor must be able to withstand the vapor pressure of the solvent at the reaction temperature.

For a continuous flow process , a plug flow reactor (PFR) or a series of continuous stirred tank reactors (CSTRs) could be employed. youtube.com The design of a flow reactor for this synthesis would focus on:

Channel Dimensions: The diameter and length of the reactor tubing will determine the residence time and the surface-area-to-volume ratio.

Mixing: Micromixers can be integrated into the flow path to ensure rapid and efficient mixing of the reactant streams.

Heat Exchange: The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control. kilolabs.com

Material Compatibility: The materials used for the tubing, pumps, and fittings must be compatible with the chemical environment.

The purity of the final product is of paramount importance. The synthesis of this compound can be accompanied by the formation of several impurities.

Potential Impurities: A key side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by high temperatures and sterically hindered substrates. masterorganicchemistry.com In the context of synthesizing this compound, potential impurities could include:

| Impurity | Formation Pathway |

| Cyclohexylmethanol | Unreacted starting material. |

| 2-Chloroethylamine | Unreacted starting material. |

| Di(cyclohexylmethyl) ether | Reaction of cyclohexylmethoxide with another molecule of cyclohexylmethyl halide (if used as the electrophile). |

| N,N-bis(cyclohexylmethoxyethyl)amine | Further alkylation of the product amine. |

| Cyclohexene | Elimination side product. |

Advanced Purification Strategies: A multi-step purification strategy is typically required to achieve high purity of the final product.

Extraction: An initial workup involving liquid-liquid extraction can be used to remove water-soluble impurities and the inorganic salts formed during the reaction.

Distillation: Fractional distillation under reduced pressure is a common method for purifying amines and ethers. The difference in boiling points between the desired product and the impurities will determine the feasibility of this technique.

Chromatography: For achieving very high purity, column chromatography can be employed. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase will be critical for effective separation. biotage.com For amines, the use of an amine-modified stationary phase or the addition of a small amount of a volatile amine to the eluent can improve peak shape and separation. biotage.com

Crystallization: If the final product or a salt derivative is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

A thorough understanding and control of the impurity profile are essential for the development of a robust and reproducible manufacturing process for this compound.

Chemical Transformations and Reactivity of 2 Cyclohexylmethoxy 1 Ethanamine

Reactions Involving the Primary Amine Functionality

The primary amine group is a nucleophilic and basic center, making it the most reactive site in the molecule under many conditions. It readily participates in a wide range of reactions typical of primary alkylamines.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The primary amine of 2-(cyclohexylmethoxy)-1-ethanamine can be readily acylated to form N-substituted amides. This reaction, often carried out under Schotten-Baumann conditions, involves treating the amine with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. tifr.res.in The base is necessary to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. tifr.res.in Similarly, reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides.

These transformations are fundamental in medicinal chemistry for modifying the properties of amine-containing compounds.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant of this compound | Reagent | Product Class | Expected Product Name |

| Acetyl chloride | Base (e.g., Pyridine) | Amide | N-[2-(Cyclohexylmethoxy)ethyl]acetamide |

| Benzoyl chloride | Base (e.g., NaOH) | Amide | N-[2-(Cyclohexylmethoxy)ethyl]benzamide |

| Benzenesulfonyl chloride | Base (e.g., Pyridine) | Sulfonamide | N-[2-(Cyclohexylmethoxy)ethyl]benzenesulfonamide |

Imine and Enamine Formation through Condensation Reactions

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org The reaction of this compound with an aldehyde or ketone, typically under acid catalysis to facilitate the removal of water, would yield the corresponding imine.

Enamine formation, in contrast, occurs when a secondary amine reacts with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an iminium ion intermediate; however, lacking a second alkyl group on the nitrogen, the primary amine-derived intermediate readily loses a proton from the nitrogen to form the stable imine, rather than from an adjacent carbon to form an enamine. libretexts.org Therefore, imine formation is the expected outcome for this compound.

Synthesis of Urea (B33335), Thiourea (B124793), and Guanidine Derivatives

The nucleophilic amine group can attack the electrophilic carbon of isocyanates and isothiocyanates to produce urea and thiourea derivatives, respectively. These reactions are generally high-yielding and are crucial for creating compounds with specific hydrogen-bonding capabilities, often utilized in drug design and materials science. ontosight.ainih.govnih.gov

Guanidine derivatives can be synthesized by treating this compound with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride or S-methylisothiourea. Guanidines are strongly basic compounds due to the resonance stabilization of their protonated form, the guanidinium (B1211019) ion. ontosight.aiscripps.edu

Table 2: Synthesis of Urea, Thiourea, and Guanidine Derivatives

| Reagent | Product Class | Expected Product Name |

| Phenyl isocyanate | Urea | 1-[2-(Cyclohexylmethoxy)ethyl]-3-phenylurea |

| Phenyl isothiocyanate | Thiourea | 1-[2-(Cyclohexylmethoxy)ethyl]-3-phenylthiourea |

| S-Methylisothiourea sulfate | Guanidine | 1-[2-(Cyclohexylmethoxy)ethyl]guanidine |

Quaternization Reactions of the Amine Nitrogen

The primary amine of this compound can undergo exhaustive alkylation when treated with an excess of an alkylating agent, such as methyl iodide. This process, known as quaternization, involves the stepwise addition of alkyl groups to the nitrogen atom. The reaction proceeds from the primary amine to a secondary amine, then to a tertiary amine, and finally to a quaternary ammonium (B1175870) salt. Each step makes the amine more nucleophilic, though steric hindrance can slow subsequent alkylations. The final product is a tetra-alkylated ammonium salt, which is often used as a phase-transfer catalyst or in antimicrobial applications.

Nucleophilic Additions and Substitutions Involving the Amine

As a potent nucleophile, the primary amine can participate in various nucleophilic addition and substitution reactions. For instance, it can undergo a Michael addition by reacting with α,β-unsaturated carbonyl compounds. In this reaction, the amine adds to the β-carbon of the unsaturated system.

Furthermore, it can act as a nucleophile in Sₙ2 reactions, displacing leaving groups from alkyl halides to form secondary amines. To control the degree of alkylation and avoid the formation of tertiary amines and quaternary salts, specific synthetic strategies, such as reductive amination, are often employed. wikipedia.org Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine.

Transformations at the Ether Linkage

Ethers are generally characterized by their chemical stability and lack of reactivity toward many reagents, which is why they are often used as solvents. openstax.org The ether linkage in this compound is similarly robust and will not react under basic, mild acidic, or standard oxidizing/reducing conditions.

However, the C-O bond of an ether can be cleaved under harsh conditions using strong acids, most notably hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen. For this compound, both sides of the ether are connected to primary carbons. The cleavage would proceed via an Sₙ2 mechanism.

The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). libretexts.org Then, the halide ion (Br⁻ or I⁻), a strong nucleophile, will attack one of the adjacent carbon atoms. In an unsymmetrical ether like this, the nucleophile typically attacks the less sterically hindered carbon atom. openstax.org This would lead to the formation of an alcohol and an alkyl halide.

In the case of this compound, attack at the ethyl side would yield cyclohexylmethanol and 2-aminoethyl halide. If an excess of the acid is used, the newly formed cyclohexylmethanol can be further converted into the corresponding cyclohexylmethyl halide.

Cleavage Reactions of the Cyclohexylmethoxy Ether Moiety

The ether linkage in this compound is a key functional group that can undergo cleavage under specific reaction conditions. The stability of ethers makes them relatively unreactive, but their cleavage can be induced by strong acids. masterorganicchemistry.com This reaction typically involves the protonation of the ether oxygen, which makes the adjacent carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.com

Common reagents for ether cleavage include strong hydrohalic acids such as hydrogen iodide (HI) and hydrogen bromide (HBr). libretexts.org The reaction of an ether with a strong acid can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the oxygen atom. masterorganicchemistry.com For a primary ether like this compound, the cleavage is likely to proceed via an S(_N)2 pathway, where the halide ion attacks the less sterically hindered carbon. In this case, the attack would likely occur on the ethylamine (B1201723) side, leading to the formation of cyclohexylmethanol and a 2-halo-1-ethanamine derivative.

Alternatively, reagents like iodotrimethylsilane (B154268) can be used for ether cleavage under milder conditions. ucla.edu Enzymatic cleavage is also a possibility, as some fungal peroxygenases have been shown to catalyze the H(_2)O(_2)-dependent cleavage of various ethers, including cyclic ethers like tetrahydrofuran (B95107). nih.gov

Table 1: Reagents and Conditions for Ether Cleavage

| Reagent | Mechanism | Products | Reference |

|---|---|---|---|

| HI, HBr | S(_N)2 | Cyclohexylmethanol, 2-halo-1-ethanamine | libretexts.org |

| Iodotrimethylsilane | - | Cyclohexanol (B46403), 1-iodo-2-methoxyethane | ucla.edu |

| Fungal Peroxygenase/H(_2)O(_2) | Oxidative | Cyclohexanecarbaldehyde, Aminoethanol | nih.gov |

Potential for Transetherification and Related Exchange Processes

Transetherification is a process where an ether exchanges one of its alkoxy groups with another alcohol. This reaction can be catalyzed by various transition metals. For instance, iron(III) triflate has been shown to be an effective catalyst for the transetherification of symmetrical ethers with primary alcohols. acs.orgnih.gov The reaction is thought to proceed through the formation of a more stable unsymmetrical ether. acs.org

In the context of this compound, transetherification could potentially be achieved by reacting it with another alcohol in the presence of a suitable catalyst. The outcome of such a reaction would depend on the relative stability of the starting ether and the potential products. Given that the cyclohexylmethoxy group is a primary ether, it could undergo exchange with other primary or secondary alcohols.

The Williamson ether synthesis provides a related method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com While not a direct transetherification of this compound itself, this reaction highlights the general principles of forming ether linkages.

Modifications of the Cyclohexyl Ring System

Ring Functionalization through C-H Activation or Halogenation

The cyclohexyl ring of this compound presents opportunities for functionalization through C-H activation or halogenation. C-H activation is a powerful tool in organic synthesis that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. researchgate.netmdpi.com Transition metal complexes, particularly those of palladium and rhenium, have been shown to catalyze the C-H activation of cycloalkanes. niu.edupsu.edu For instance, palladium catalysts can direct the arylation of cycloalkane carboxylic acids at the γ-position. nih.gov While the directing group in this compound is an aminoether, it is conceivable that under appropriate conditions, C-H bonds on the cyclohexyl ring could be targeted for functionalization.

Direct halogenation of cyclohexane (B81311) is another route to functionalization, though it can be challenging to control and may lead to polyhalogenated products. google.com The use of catalysts, such as light or phosphorus trichloride, can promote the reaction. google.com Cyclohexyl radicals can also displace halogens from dihalobenzenes. researchgate.net Free-radical reactions, such as those initiated by dibenzoyl peroxide, can also be used to introduce halogens onto a cyclohexane ring. nptel.ac.in

Conformational Dynamics of the Cyclohexyl Moiety under Chemical Stress

The cyclohexyl ring in this compound typically exists in a chair conformation. The conformational dynamics of substituted cyclohexanes can be influenced by various factors, including the nature and position of substituents, as well as external conditions like pH. researchgate.net

Studies on cyclohexane-derived analogues of glutamic acid have shown that the conformation can shift under different pH conditions. researchgate.net Similarly, the conformation of doxorubicin (B1662922) prodrugs containing an adamantane (B196018) moiety, which has a rigid cyclohexane-like structure, is influenced by the type of linker used. nih.gov These examples suggest that chemical modifications or changes in the environment of this compound could induce conformational changes in the cyclohexyl ring. Such changes could, in turn, affect its reactivity and interactions with other molecules.

Palladium-Catalyzed Cross-Coupling Reactions with this compound Derivatives

Buchwald-Hartwig Amination Strategies with Activated Aryl/Alkyl Halides

The primary amine group in this compound makes it a suitable substrate for Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines, including primary alkylamines. wikipedia.org The use of sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, has been crucial for the successful coupling of primary amines. wikipedia.org

In the context of this compound, it could be coupled with various activated aryl or alkyl halides to generate a diverse range of N-substituted derivatives. The reaction conditions, including the choice of catalyst, ligand, and base, would need to be optimized for this specific substrate.

Table 2: Key Aspects of Buchwald-Hartwig Amination

| Component | Role | Examples | Reference |

|---|---|---|---|

| Catalyst | Facilitates the coupling reaction | Pd(dba)(_2), Pd(OAc)(_2) | nih.govlibretexts.org |

| Ligand | Stabilizes the palladium center and influences reactivity | BINAP, DPPF, BrettPhos | wikipedia.orglibretexts.org |

| Base | Activates the amine and neutralizes the acid produced | KOtBu, K(_2)CO(_3) | libretexts.org |

| Substrates | Amine and aryl/alkyl halide | This compound, Aryl bromides | nih.gov |

Suzuki-Miyaura and Negishi Coupling Reactions of Derivatized Forms

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the participation of this compound or its immediate derivatives in Suzuki-Miyaura or Negishi coupling reactions. These powerful cross-coupling methods are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. rsc.org This reaction is widely employed for the synthesis of biaryls, styrenes, and conjugated dienes. rsc.org The general catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Similarly, the Negishi coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organozinc compound with a halide, triflate, or other electrophile, catalyzed by a nickel or palladium complex. mdpi.com This reaction is known for its broad substrate scope and functional group tolerance. mdpi.com The mechanism also proceeds through an oxidative addition, transmetalation, and reductive elimination sequence. mdpi.com

For this compound to participate in these reactions, it would first need to be derivatized to introduce a suitable coupling partner, such as a halide (e.g., bromo or iodo group) on the cyclohexyl or another part of the molecule, or to be converted into an organoboron or organozinc reagent. However, no such derivatization or subsequent coupling reactions for this specific compound are documented in the available scientific literature.

Stereoselective Transformations and Chiral Derivatization of this compound

Detailed research into the stereoselective transformations and chiral derivatization of this compound indicates a lack of specific published findings. While the molecule possesses a stereogenic center if the cyclohexyl ring is substituted, or can be made chiral through derivatization of the ethylamine moiety, specific methods for its enantioselective synthesis or its use in diastereoselective reactions have not been reported.

Enantioselective Synthesis of Chiral Analogues

The enantioselective synthesis of chiral amines is a significant area of research in organic chemistry, with numerous methods developed for the asymmetric synthesis of these valuable compounds. researchgate.net Common strategies include the asymmetric hydrogenation of imines or enamines, the use of chiral auxiliaries, and enzymatic resolutions. researchgate.net

For a compound like this compound, an enantioselective synthesis could theoretically be achieved through several pathways. For instance, a prochiral precursor could be subjected to an asymmetric reduction or amination. Alternatively, a racemic mixture of the amine could potentially be resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Despite the existence of these general methodologies, their specific application to the synthesis of enantiomerically pure this compound has not been described in the literature.

Diastereoselective Reactions Utilizing the Compound's Backbone

Diastereoselective reactions are crucial for controlling the stereochemistry of molecules with multiple stereocenters. In principle, the chiral backbone of an enantiomerically pure form of this compound could be used to direct the stereochemical outcome of subsequent reactions at other parts of the molecule. For example, the chiral amine could act as a controller in aldol (B89426) reactions, Michael additions, or other carbon-carbon bond-forming reactions of its derivatives.

However, a thorough search of the chemical literature did not yield any specific examples of diastereoselective reactions where the stereochemistry of the this compound backbone is utilized to induce stereoselectivity. The development of such reactions would require access to enantiomerically enriched starting material and a systematic investigation of its influence on various chemical transformations, none of which has been reported to date.

Derivatization Strategies and Analogue Synthesis for 2 Cyclohexylmethoxy 1 Ethanamine

Synthesis of Amide and Sulfonamide Analogues for Structure-Reactivity Studies

The primary amine of 2-(cyclohexylmethoxy)-1-ethanamine serves as a key reaction site for the synthesis of amide and sulfonamide analogues. These derivatives are of significant interest for structure-reactivity relationship (SAR) studies, as the nature of the substituent on the acyl or sulfonyl group can profoundly influence the biological activity and physicochemical properties of the resulting molecule.

The synthesis of amide derivatives is typically achieved through the reaction of this compound with a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides, under basic conditions. The choice of the acylating agent allows for the introduction of a wide range of functional groups, including aliphatic, aromatic, and heterocyclic moieties.

Similarly, sulfonamide analogues can be prepared by reacting the primary amine with sulfonyl chlorides in the presence of a base. This reaction yields compounds with a stable sulfonamide linkage, a common pharmacophore in many therapeutic agents.

While specific SAR studies on amide and sulfonamide derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. For instance, research on O6-cyclohexylmethoxy-2-(arylamino)purines, which also feature a cyclohexylmethoxy group, has demonstrated how modifications to a sulfonamide moiety can impact biological activity. In one study, relocating a sulfonamide group on the 2-arylamino ring from the 4- to the 3-position resulted in a significant change in inhibitory potency against cyclin-dependent kinase 2 (CDK2). rsc.org Further modifications, such as N-alkylation of the sulfonamide, also led to variations in activity, highlighting the sensitivity of the biological target to the structural features of the sulfonamide substituent. rsc.org These findings underscore the importance of systematic derivatization in optimizing the biological profile of a lead compound.

Table 1: General Reaction Conditions for Amide and Sulfonamide Synthesis

| Derivative Type | Reagents | General Conditions |

| Amide | This compound, Acyl Chloride/Anhydride (B1165640), Base (e.g., Triethylamine) | Inert solvent (e.g., Dichloromethane), Room temperature or gentle heating |

| Sulfonamide | This compound, Sulfonyl Chloride, Base (e.g., Pyridine) | Inert solvent (e.g., Dichloromethane), 0 °C to room temperature |

Preparation of Carbamate (B1207046) and Urea (B33335) Derivatives with Modified Functionalities

The primary amine of this compound is also a suitable nucleophile for reactions with isocyanates and chloroformates, leading to the formation of urea and carbamate derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing the compound's solubility, membrane permeability, and interactions with biological targets.

The synthesis of urea derivatives involves the direct addition of an isocyanate to the primary amine of this compound. This reaction is typically high-yielding and proceeds under mild conditions. By varying the R-group of the isocyanate (R-N=C=O), a library of urea analogues with diverse substituents can be readily prepared.

Carbamate derivatives can be synthesized by reacting this compound with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. This introduces an alkoxycarbonyl group onto the nitrogen atom. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by treatment with an alcohol offers another route to carbamates. The synthesis of carbamates can also be achieved through the reaction of an alcohol with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which then reacts with the amine. researchgate.net

The modification of functionalities within the carbamate and urea derivatives can be used to modulate their chemical and biological properties. For example, the incorporation of ionizable groups can enhance aqueous solubility, while the introduction of lipophilic moieties can improve membrane penetration.

Table 2: Synthetic Routes to Carbamate and Urea Derivatives

| Derivative Type | Reagents | General Conditions |

| Urea | This compound, Isocyanate (R-NCO) | Aprotic solvent (e.g., THF, Dichloromethane), Room temperature |

| Carbamate | This compound, Chloroformate (R-O-COCl), Base | Inert solvent, Controlled temperature |

| Carbamate (via CDI) | Alcohol, 1,1'-Carbonyldiimidazole, then this compound | Two-step, one-pot reaction, Mild conditions |

Formation of Schiff Bases and Related Heterocyclic Compounds

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The resulting C=N double bond is a versatile functional group that can be further modified, for example, through reduction to a secondary amine.

The general method for synthesizing Schiff bases from this compound would involve reacting it with an appropriate aldehyde or ketone, often in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or ethanol, sometimes with a catalytic amount of acid. researchgate.net The choice of the carbonyl compound determines the substituent on the imine carbon, allowing for a wide range of structural diversity.

Furthermore, the this compound scaffold can be a starting point for the synthesis of various heterocyclic compounds. The primary amine can participate in cyclization reactions with appropriate bifunctional reagents. For instance, reaction with 1,4-dicarbonyl compounds could potentially lead to the formation of substituted pyrroles, mediated by reagents like Lawesson's reagent. organic-chemistry.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer another powerful strategy for the diversity-oriented synthesis of complex heterocyclic systems, such as imidazo[1,2-a]heterocycles, from a primary amine, an aldehyde, and an isocyanide. researchgate.net

Incorporation into Oligomeric and Polymeric Architectures

The bifunctional nature of this compound, possessing a reactive primary amine and a modifiable cyclohexyl group, makes it a potential monomer for the synthesis of oligomers and polymers. By introducing a second reactive group, for instance, by converting the hydroxyl group of the parent cyclohexylmethanol into a leaving group before the etherification step, or by functionalizing the cyclohexyl ring post-synthesis, the molecule can be used in step-growth polymerization reactions.

For example, if a dicarboxylic acid or diacyl chloride is reacted with a diamine derivative of the compound, a polyamide could be formed. Similarly, reaction with a diisocyanate would lead to a polyurea. The flexible cyclohexylmethoxy side chain would likely impart unique properties to the resulting polymer, such as increased solubility in organic solvents and a lower glass transition temperature compared to more rigid structures. While specific examples of polymers derived from this compound are not readily found in the literature, the principles of polymer chemistry suggest its viability as a monomer for creating novel materials. The synthesis of oligosaccharides has been achieved through the oligomerization of activated thioglycoside monomers, suggesting a potential parallel for the oligomerization of appropriately functionalized this compound derivatives. ethz.ch

Synthesis of Bifunctional Linkers and Cross-linking Agents Based on the Compound

The structure of this compound is well-suited for the development of bifunctional linkers and cross-linking agents. By selectively modifying both ends of the molecule, it can be used to connect two different molecular entities or to cross-link polymer chains.

To create a bifunctional linker, the primary amine can be reacted with a reagent that introduces a protected functional group. After deprotection, this new functional group can be used for a second coupling reaction. For instance, the amine could be acylated with a molecule containing a terminal alkyne or azide, making it suitable for "click" chemistry reactions.

For use as a cross-linking agent, two molecules of this compound could be linked together through a central spacer, with the primary amines available for reaction with functional groups on polymer chains. Alternatively, the cyclohexyl moiety could be functionalized to introduce a second reactive site. Common cross-linking agents often utilize reactive groups like aldehydes or carbodiimides to form covalent bonds. nih.gov By analogy, derivatives of this compound could be designed to incorporate such functionalities.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Cyclohexylmethoxy 1 Ethanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 2-(Cyclohexylmethoxy)-1-ethanamine, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and confirm the molecule's covalent framework.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While 1D NMR provides initial data on chemical shifts and proton multiplicities, 2D NMR experiments are required to piece together the molecular puzzle. slideshare.netyoutube.com These techniques plot a spectrum in two dimensions, revealing correlations between nuclei that are not apparent in 1D spectra. youtube.com

COrrelation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would be crucial for tracing the proton-proton connectivities within the cyclohexane (B81311) ring and along the ethanamine chain. Cross-peaks would confirm the adjacency of the -OCH₂- protons to the cyclohexyl ring and the -CH₂-CH₂-NH₂ protons of the ethylamine (B1201723) moiety. sdsu.eduscribd.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹J coupling). sdsu.eduscribd.com This is an indispensable tool for assigning carbon signals. Each CH, CH₂, or CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, definitively linking the proton chemical shift to its corresponding carbon resonance. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). youtube.comscribd.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, HMBC would show correlations from the protons of the -OCH₂- group to the carbons of the cyclohexane ring and to the other carbon of the ether linkage, confirming the connection between the two main parts of the molecule. sdsu.edu

Nuclear Overhauser Effect SpectroscopY (NOESY): Unlike the other experiments which show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.netscribd.com This is critical for determining stereochemistry and conformation. In this compound, NOESY could reveal the spatial proximity between protons on the cyclohexane ring and those on the methoxy-ethanamine side chain, providing insights into the preferred rotational conformations around the C-O bonds.

Table 1: Expected 2D NMR Correlations for Structural Elucidation of this compound

| 2D NMR Experiment | Purpose | Expected Key Correlations |

| COSY | Reveals ³J H-H couplings (protons on adjacent carbons) | - Correlations among all protons within the cyclohexane ring. - Correlation between the -O-CH₂- and -CH₂-NH₂ protons. |

| HSQC | Reveals ¹J C-H couplings (protons and their directly bonded carbons) | - A cross-peak for each unique C-H bond, assigning every protonated carbon in the cyclohexane and ethylamine moieties. |

| HMBC | Reveals ²⁻³J C-H couplings (long-range connectivity) | - Correlation from cyclohexyl protons to the ether's -CH₂- carbon. - Correlation from -CH₂-NH₂ protons to the ether's -O-CH₂- carbon. |

| NOESY | Reveals through-space H-H proximity | - Correlations between axial and equatorial protons on the cyclohexane ring. - Correlations between specific ring protons and side-chain protons, indicating conformational preferences. |

Solid-State NMR Applications for Polymorph Analysis

Many organic compounds can exist in different solid crystalline forms, a phenomenon known as polymorphism. jocpr.com These polymorphs can have distinct physical properties. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing polymorphism in solid samples. jocpr.comnih.gov

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local environment and orientation of molecules within a crystal lattice. jocpr.com This sensitivity allows SS-NMR to distinguish between different polymorphs, which will exhibit unique sets of ¹³C chemical shifts and different relaxation times due to their distinct molecular packing and conformations in the solid state. nih.govnih.gov While no specific polymorph studies on this compound have been published, SS-NMR would be the definitive method to identify, quantify, and characterize different solid forms if they exist. jocpr.com Dynamic nuclear polarization (DNP) can be used to enhance the sensitivity of SS-NMR, allowing for the detection of even minor polymorphic impurities. nih.gov

Table 2: Application of Solid-State NMR for Polymorph Analysis

| SS-NMR Parameter | Information Gained | Relevance to this compound |

| ¹³C Chemical Shifts | Sensitive to the local electronic environment and molecular conformation. | Different polymorphs will have distinct spectra, allowing for identification and quantification. |

| Spin-Lattice Relaxation (T₁) | Measures how quickly nuclear spins return to thermal equilibrium; sensitive to molecular motion and packing density. | Different crystal packing in polymorphs leads to different T₁ values, aiding in their differentiation. nih.gov |

| Cross-Polarization (CP) Dynamics | Reflects the proximities between protons and carbons in the solid state. | Can provide insights into the packing arrangements within the crystal lattice of each polymorph. |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of a molecule. libretexts.org These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies. youtube.com

Vibrational Mode Analysis for Functional Group Identification

The analysis of vibrational modes is a cornerstone of molecular characterization. libretexts.org For this compound, the key functional groups each provide a distinct spectral signature.

Amine (N-H) Vibrations: A primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. youtube.comdtic.mil N-H bending (scissoring) vibrations are also expected around 1600 cm⁻¹.

Ether (C-O-C) Vibrations: The ether linkage is characterized by a strong C-O-C asymmetric stretching vibration, which is typically one of the most intense peaks in the IR spectrum, found in the 1000-1250 cm⁻¹ range. youtube.com

Alkyl (C-H) Vibrations: The cyclohexane and ethyl portions of the molecule will give rise to C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending vibrations between 1350 and 1470 cm⁻¹.

By comparing experimental spectra with theoretical calculations, a detailed assignment of all fundamental vibrational modes can be achieved. mdpi.comnih.gov

Table 3: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (doublet) | Medium |

| Primary Amine | N-H Bend (Scissor) | 1590 - 1650 | Medium to Strong |

| Ether | C-O-C Asymmetric Stretch | 1050 - 1250 | Strong |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

| Alkyl | CH₂ Bend (Scissor) | ~1465 | Medium |

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopy involves monitoring a chemical reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. youtube.com FT-IR spectroscopy is particularly well-suited for this purpose due to its ability to rapidly acquire spectra. rsc.org

For example, in a potential synthesis of this compound, such as the Williamson ether synthesis, one could use an in-situ FT-IR probe to monitor the reaction. By tracking the disappearance of the O-H stretching band of a cyclohexylmethanol precursor and the simultaneous appearance of the strong C-O-C ether band of the product, researchers can obtain valuable kinetic data. rsc.org This allows for precise determination of reaction endpoints, optimization of reaction conditions, and the potential identification of transient intermediate species. youtube.comnih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that measures mass-to-charge ratios (m/z) with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula from its measured mass, providing a high degree of confidence in its identity.

For this compound (C₉H₁₉NO), the expected exact mass of the protonated molecule, [M+H]⁺, is 158.1545. An HRMS measurement confirming this value would strongly support the assigned molecular formula. Furthermore, HRMS instruments are often coupled with tandem mass spectrometry (MS/MS) capabilities. In an MS/MS experiment, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides rich structural information. For this compound, key fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether bond.

Table 4: Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Origin |

| [M+H]⁺ | C₉H₂₀NO⁺ | 158.1545 | Protonated Parent Molecule |

| [M-NH₂]⁺ | C₉H₁₈O⁺ | 142.1358 | Loss of the amino group |

| [C₇H₁₃O]⁺ | C₇H₁₃O⁺ | 113.0966 | Cleavage of the ether bond (cyclohexylmethyl fragment) |

| [C₂H₆N]⁺ | C₂H₆N⁺ | 44.0497 | Alpha-cleavage next to nitrogen (ethylamine fragment) |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

To perform X-ray diffraction analysis, a high-quality single crystal of this compound is required. The growth of suitable crystals can be a challenging step. Common techniques that could be employed include slow evaporation from a suitable solvent, vapor diffusion, and cooling crystallization. nih.gov

The choice of solvent is critical. Solvents in which the compound has moderate solubility are often ideal. For this compound, a range of organic solvents such as ethanol, methanol, acetone, or mixtures thereof would be systematically screened. nih.gov Optimization of parameters like temperature, concentration, and the rate of evaporation or cooling is crucial to obtain crystals of sufficient size and quality.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to yield a set of reflection intensities. These data are then used to solve the crystal structure, typically using direct methods or Patterson functions, and subsequently refined to obtain the precise atomic coordinates.

For a chiral molecule like this compound (if it were resolved into its enantiomers), X-ray crystallography can be used to determine its absolute configuration. nih.gov This is often achieved by the inclusion of an atom with anomalous scattering properties (e.g., a heavier atom in a salt or derivative) and careful analysis of Friedel pairs in the diffraction data. Alternatively, computational methods combined with spectroscopic data can aid in the assignment of the absolute configuration. uantwerpen.becore.ac.ukmdpi.com

Advanced Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from impurities or related derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.comchromatographyonline.com Due to the polar nature of the primary amine group in this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and tailing. researchgate.net To overcome this, derivatization is commonly employed to reduce the polarity and improve the chromatographic behavior of the analyte. researchgate.net

Optimization of GC-MS parameters is crucial for achieving good separation and sensitivity. Key parameters to optimize include the injection port temperature, the temperature program of the GC oven, the carrier gas flow rate, and the split ratio. researchgate.net The mass spectrometer settings, such as the ion source temperature and electron energy, also need to be fine-tuned for optimal performance. chromatographyonline.comchromatographyonline.com

Table 2: Hypothetical Optimized GC-MS Parameters for Derivatized this compound

| Parameter | Optimized Value |

| GC System | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Split Ratio | 20:1 |

| Oven Program | Initial temp 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | 40-450 amu |

| Transfer Line Temp. | 280 °C |

Note: This table provides a hypothetical set of optimized parameters as a starting point for method development. Actual optimal conditions may vary depending on the specific derivatizing agent used and the instrumentation.

High-Performance Liquid Chromatography (HPLC) Method Development with Various Stationary Phases

The primary challenge in the HPLC analysis of this compound lies in its chemical properties: it is a primary amine with a relatively low molecular weight and possesses both hydrophobic (cyclohexylmethoxy group) and hydrophilic/polar (amine) moieties. The basic nature of the amine can lead to undesirable interactions with silica-based stationary phases, resulting in poor peak shape and retention variability. Method development, therefore, involves a careful selection of stationary and mobile phases to achieve optimal separation.

Reversed-Phase (RP) Chromatography

Reversed-phase liquid chromatography (RPLC) is a widely used technique where a nonpolar stationary phase is paired with a polar mobile phase. acs.org For a compound like this compound, standard C18 and C8 columns are common starting points.

However, the polar amine group often results in poor retention on conventional reversed-phase columns. acs.orgnih.govlcms.cz To overcome this, several strategies can be employed:

Ion-Pair Chromatography (IPC): This technique enhances the retention of ionic or ionizable compounds on reversed-phase columns. chromforum.org An ion-pairing agent, typically a sulfonic acid for basic compounds, is added to the mobile phase. chromforum.org This agent forms a neutral ion-pair with the protonated amine, which then partitions onto the nonpolar stationary phase. The choice of the ion-pairing agent and its concentration are critical for achieving the desired retention and selectivity.

Derivatization: Pre-column derivatization with a hydrophobic reagent can significantly improve the chromatographic behavior of the analyte on a reversed-phase column. acs.orgnih.govshimadzu.ch Reagents like o-phthalaldehyde (B127526) (OPA) react with primary amines to form highly fluorescent and UV-active derivatives that are more retained and can be detected with high sensitivity. nih.govresearchgate.netasianpubs.org

The following table illustrates a hypothetical HPLC method development for this compound using different reversed-phase stationary phases and conditions.

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | C18 (Octadecyl) | C8 (Octyl) | Phenyl |

| Column Dimensions | 150 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid | Acetonitrile:Water (55:45 v/v) with 5 mM Sodium Heptanesulfonate | Methanol:Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | 35 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

| Retention Time (min) | 3.2 | 5.8 | 4.5 |

| Tailing Factor | 1.8 | 1.2 | 1.4 |

Interactive Data Table

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | C18 (Octadecyl) | C8 (Octyl) | Phenyl |

| Column Dimensions | 150 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid | Acetonitrile:Water (55:45 v/v) with 5 mM Sodium Heptanesulfonate | Methanol:Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | 35 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

| Retention Time (min) | 3.2 | 5.8 | 4.5 |

| Tailing Factor | 1.8 | 1.2 | 1.4 |

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds. lcms.czthermofisher.com In HILIC, a polar stationary phase (e.g., bare silica (B1680970), amide, or diol) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water). thermofisher.com This creates a water-enriched layer on the surface of the stationary phase, and retention is based on the partitioning of the analyte between this layer and the bulk mobile phase.

For this compound, HILIC can provide better retention and alternative selectivity compared to RPLC.

Chiral Stationary Phases (CSPs)

This compound contains a chiral center, meaning it can exist as two enantiomers. The separation of these enantiomers is crucial in pharmaceutical and biological studies. Chiral HPLC, using a chiral stationary phase (CSP), is the most common approach for enantioselective separation. nih.gov

CSPs are designed to have stereospecific interactions with the enantiomers of a chiral analyte, leading to different retention times. For primary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are often effective. nih.gov

The following table presents a hypothetical method development for the chiral separation of this compound enantiomers.

| Parameter | Method A | Method B |

| Stationary Phase | Chiralpak AD-H (Amylose derivative) | Crownpak CR(+) (Crown ether) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) | Perchloric Acid solution (pH 2.0) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 20 °C |

| Detection | UV at 220 nm | UV at 215 nm |

| Retention Time (Enantiomer 1, min) | 8.9 | 10.2 |

| Retention Time (Enantiomer 2, min) | 10.5 | 12.1 |

| Resolution (Rs) | 2.1 | 1.9 |

Interactive Data Table

| Parameter | Method A | Method B |

|---|---|---|

| Stationary Phase | Chiralpak AD-H (Amylose derivative) | Crownpak CR(+) (Crown ether) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) | Perchloric Acid solution (pH 2.0) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 20 °C |

| Detection | UV at 220 nm | UV at 215 nm |

| Retention Time (Enantiomer 1, min) | 8.9 | 10.2 |

| Retention Time (Enantiomer 2, min) | 10.5 | 12.1 |

| Resolution (Rs) | 2.1 | 1.9 |

The selection of the stationary phase in HPLC method development for this compound is a critical step that dictates the success of the analysis. A systematic approach, exploring reversed-phase, HILIC, and chiral stationary phases, along with appropriate mobile phase modifications, is essential to achieve the desired retention, peak shape, and resolution for both achiral and chiral separations.

Computational Chemistry and Theoretical Studies of 2 Cyclohexylmethoxy 1 Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule based on its electron density. For 2-(Cyclohexylmethoxy)-1-ethanamine, DFT calculations would be instrumental in understanding its reactivity and kinetic stability.

Key areas of investigation using DFT would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

The electron density distribution, calculated through DFT, would reveal the electron-rich and electron-poor regions of the molecule. The oxygen and nitrogen atoms, due to their higher electronegativity, are expected to be electron-rich, making them potential sites for electrophilic attack. Conversely, the adjacent carbon and hydrogen atoms would be relatively electron-deficient. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to precisely partition the molecule into atomic basins and characterize the nature of the chemical bonds (covalent vs. ionic). amercrystalassn.orgwiley-vch.de

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (amine lone pair) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests moderate chemical stability |

| Dipole Moment | ~2.5 D | Indicates a polar molecule |

| Atomic Charge (Nitrogen) | -0.8 e | Highlights the nucleophilic character of the amine group |

| Atomic Charge (Oxygen) | -0.6 e | Highlights the Lewis basicity of the ether oxygen |

Note: These values are illustrative and based on typical results for similar molecules.

Ab Initio Calculations of Energetic Profiles and Bond Dissociation Energies

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate energetic information.

For this compound, ab initio calculations would be employed to determine key thermodynamic properties, such as bond dissociation energies (BDEs). BDEs are critical for predicting the weakest bond in the molecule and, consequently, its likely fragmentation pathways under thermal or photochemical conditions. It is anticipated that the C-O and C-N bonds of the ethylamine (B1201723) ether moiety would be among the most susceptible to cleavage. researchgate.netnih.gov Studies on analogous ethers and amines have shown that the presence of heteroatoms can significantly influence the BDEs of adjacent C-H bonds. nih.gov

Furthermore, ab initio calculations can be used to map out the potential energy surface for various reactions, such as protonation at the amine or ether sites, to determine the most thermodynamically favorable products. nih.gov

Table 2: Predicted Bond Dissociation Energies (BDEs) for this compound using Ab Initio Methods

| Bond | Predicted BDE (kcal/mol) | Implication |

| C-O (ether) | ~85 | A relatively strong bond, but a potential site for cleavage |

| C-N (amine) | ~80 | Slightly weaker than the C-O bond, susceptible to cleavage |

| O-H (if protonated) | ~110 | Strong bond, but protonation activates the molecule |

| N-H (amine) | ~95 | Strong bonds, less likely to cleave homolytically |

Note: These values are illustrative and based on general BDEs for similar functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexyl ring and the ethylamine ether side chain means that this compound can exist in numerous conformations. Understanding the relative energies of these conformers and their dynamic behavior is crucial for a complete molecular picture.

Potential Energy Surface Exploration for Stable Conformations

Computational studies on cyclohexyl ethers and related systems have established methodologies for identifying the most stable conformers. acs.org The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding the molecule's average properties.

Solvation Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly in a solvent. Molecular Dynamics (MD) simulations are a powerful tool for studying these effects. nih.govacs.orgmdpi.comacs.org

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. nih.gov This allows for the observation of how the solvent interacts with the solute and influences its conformational preferences. For this compound, the polar amine and ether groups are expected to form hydrogen bonds with protic solvents, which can stabilize certain conformations over others. MD simulations of amino acids and other biomolecules in aqueous solutions have provided deep insights into such interactions. acs.orgacs.org Ab initio molecular dynamics (AIMD) could also be employed to provide a more accurate description of the electronic effects and potential proton transfer events in solution. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. acs.org

For this compound, a key reaction of interest would be the cleavage of the ether bond, a common transformation in organic chemistry. researchgate.netacs.orgresearchgate.net Computational studies on similar ether cleavage reactions have shown that the mechanism can be highly dependent on the reaction conditions (e.g., acidic or basic catalysis). researchgate.netacs.orgnih.gov

By modeling the reaction pathway, the transition state structures can be identified, and the corresponding activation energies can be calculated. This information is crucial for predicting the reaction rate and understanding the factors that control the reaction's feasibility and selectivity. For example, DFT calculations could be used to model the protonation of the ether oxygen followed by nucleophilic attack, a common mechanism for acid-catalyzed ether cleavage. acs.org The calculations would reveal the energetics of each step and the structure of the key intermediates and transition states.

Transition State Characterization and Activation Energy Determination

Theoretical investigations into the chemical reactivity of this compound would involve the characterization of transition states and the determination of activation energies for its potential reactions. This type of analysis is crucial for understanding reaction mechanisms and kinetics.

For a given reaction, computational chemists would use quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to locate the transition state structure on the potential energy surface. This involves identifying a first-order saddle point, which is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Once located, frequency calculations are performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) would then be calculated as the difference in energy between the transition state and the ground state of the reactants. This provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| N-alkylation | B3LYP | 6-31G(d,p) | Data not available |

| Ether cleavage | MP2 | cc-pVTZ | Data not available |

| Oxidation of amine | CASSCF | ANO-L | Data not available |

This table is illustrative. No experimental or calculated data for the activation energies of reactions involving this compound were found in the search results.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Calculations